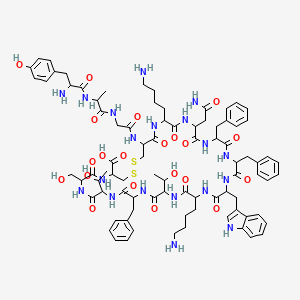
Tyr-Somatostatin-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyr-Somatostatin-14 is a synthetic analog of the naturally occurring peptide hormone somatostatinIt was first identified in the hypothalamus and is known for its inhibitory effects on the release of growth hormone, thyroid-stimulating hormone, and various other hormones . This compound is designed to mimic the biological activity of somatostatin, with the addition of a tyrosine residue to enhance its stability and receptor binding affinity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tyr-Somatostatin-14 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin support. Sequential addition of protected amino acids follows, with each amino acid being coupled to the growing peptide chain. The tyrosine residue is incorporated at the desired position during this process. After the completion of the peptide chain assembly, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for efficiency, with careful control of reaction conditions such as temperature, pH, and solvent composition. Purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring the removal of any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: Tyr-Somatostatin-14 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s structure and enhancing its stability and activity.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or iodine can be used to introduce disulfide bonds, which are crucial for the peptide’s cyclic structure.
Reduction: Reducing agents like dithiothreitol (DTT) are employed to break disulfide bonds, allowing for structural modifications.
Substitution: Amino acid residues can be substituted using specific reagents to alter the peptide’s properties.
Major Products Formed: The primary product of these reactions is the modified peptide with enhanced stability, receptor binding affinity, and biological activity. These modifications are crucial for the peptide’s therapeutic applications .
Scientific Research Applications
Tyr-Somatostatin-14 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis, structure-activity relationships, and peptide-receptor interactions.
Biology: Investigated for its role in regulating hormone secretion, cell proliferation, and neurotransmission. It is also used in studies on receptor binding and signal transduction pathways.
Medicine: Explored for its therapeutic potential in treating hormone-related disorders, such as acromegaly, neuroendocrine tumors, and gastrointestinal diseases.
Mechanism of Action
Tyr-Somatostatin-14 exerts its effects by binding to somatostatin receptors, which are G-protein-coupled receptors located on the surface of target cells. Upon binding, the receptor undergoes a conformational change, activating intracellular signaling pathways. These pathways involve the inhibition of adenylate cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of hormone secretion, cell proliferation, and other cellular processes .
Comparison with Similar Compounds
Somatostatin-14: The natural form of the peptide, consisting of 14 amino acids.
Somatostatin-28: An extended form of somatostatin-14, with an additional 14 amino acids at the N-terminus.
Cortistatin: A peptide structurally related to somatostatin, with similar biological activities
Uniqueness of Tyr-Somatostatin-14: this compound is unique due to the incorporation of a tyrosine residue, which enhances its stability and receptor binding affinity. This modification allows for improved therapeutic efficacy and a longer duration of action compared to the natural forms of somatostatin .
Properties
Molecular Formula |
C85H113N19O21S2 |
|---|---|
Molecular Weight |
1801.1 g/mol |
IUPAC Name |
19,34-bis(4-aminobutyl)-37-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C85H113N19O21S2/c1-46(92-73(112)56(88)35-52-29-31-54(108)32-30-52)72(111)91-42-69(110)93-66-44-126-127-45-67(85(124)125)102-81(120)65(43-105)101-84(123)71(48(3)107)104-80(119)62(38-51-23-11-6-12-24-51)100-83(122)70(47(2)106)103-75(114)59(28-16-18-34-87)94-78(117)63(39-53-41-90-57-26-14-13-25-55(53)57)98-77(116)61(37-50-21-9-5-10-22-50)96-76(115)60(36-49-19-7-4-8-20-49)97-79(118)64(40-68(89)109)99-74(113)58(95-82(66)121)27-15-17-33-86/h4-14,19-26,29-32,41,46-48,56,58-67,70-71,90,105-108H,15-18,27-28,33-40,42-45,86-88H2,1-3H3,(H2,89,109)(H,91,111)(H,92,112)(H,93,110)(H,94,117)(H,95,121)(H,96,115)(H,97,118)(H,98,116)(H,99,113)(H,100,122)(H,101,123)(H,102,120)(H,103,114)(H,104,119)(H,124,125) |
InChI Key |
WIKMYZSTFRZVMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1-Carboxybutylamino)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B13390036.png)
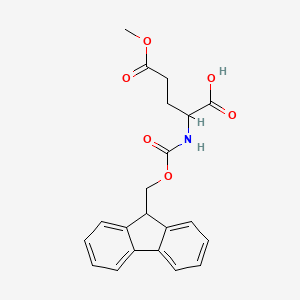
![3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic Acid](/img/structure/B13390063.png)
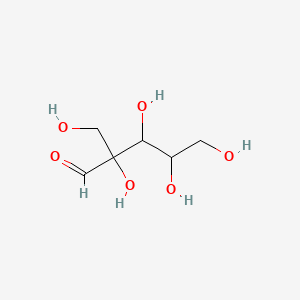

![2-[3,4-Dihydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-4,6-dihydroxy-3-methyl-8-prop-1-enyl-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B13390090.png)
![8-[2-(3-Hydroxypent-1-enyl)-5-oxocyclopent-3-en-1-yl]octanoic acid](/img/structure/B13390092.png)
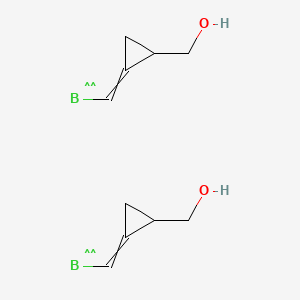
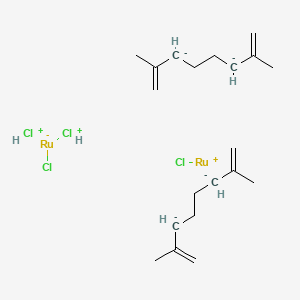
![N,N-dimethyl-4-[8-methyl-2-oxo-3-(2-oxooxolan-3-yl)oxyimino-1,5a,6,7,9,9a-hexahydropyrrolo[3,2-h]isoquinolin-5-yl]benzenesulfonamide](/img/structure/B13390104.png)
![7-hydroxy-N-[1-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B13390117.png)
![Disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B13390121.png)
![(S)-2-[Boc-(methyl)amino]-4-pentenoic Acid](/img/structure/B13390125.png)
![3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium](/img/structure/B13390131.png)
